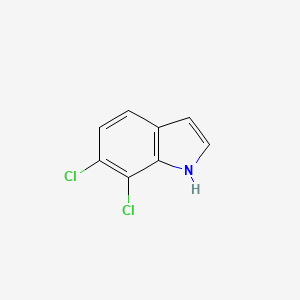

6,7-Dichloro-1H-indole

Description

BenchChem offers high-quality 6,7-Dichloro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dichloro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHWAXCLSNQVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483512 | |

| Record name | 6,7-DICHLORO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-08-0 | |

| Record name | 6,7-DICHLORO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data analysis of 6,7-Dichloro-1H-indole (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 6,7-Dichloro-1H-indole

Introduction

In the landscape of medicinal chemistry and drug development, halogenated heterocyclic compounds represent a cornerstone for scaffold-based design. Among these, 6,7-dichloro-1H-indole is a pivotal structural motif. Its presence in various pharmacologically active molecules underscores the importance of its unambiguous characterization.[1] The indole nucleus itself is a well-established "privileged scaffold," found in numerous natural products and synthetic drugs.[1][2] The addition of chlorine atoms at the 6 and 7 positions of the benzene ring significantly modulates the electronic properties and metabolic stability of the molecule, making its precise structural confirmation essential for any research endeavor.

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a detailed walkthrough of the analysis of 6,7-dichloro-1H-indole using fundamental spectroscopic techniques: Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). The focus is not merely on the data itself, but on the rationale behind the spectral patterns, offering insights grounded in the principles of chemical structure and spectroscopic theory.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. 6,7-dichloro-1H-indole possesses a bicyclic system with specific points of interest for NMR and a distinct isotopic signature for MS.

Caption: Structure of 6,7-Dichloro-1H-indole with atom numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition, which is the first piece of evidence in structural elucidation. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Expertise & Experience: The Dichloro Isotopic Signature

The most critical aspect of the mass spectrum of 6,7-dichloro-1H-indole is the molecular ion cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] A molecule containing two chlorine atoms will therefore exhibit three distinct molecular ion peaks:

-

M+: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms.

The relative intensities of these peaks can be statistically predicted. The probability of these combinations results in an intensity ratio of approximately 9:6:1 , a hallmark signature for a dichloro-substituted compound.[4] This pattern is the most definitive piece of low-resolution MS evidence for the presence of two chlorine atoms.

Data Presentation: Molecular Ion Cluster

| Ion Peak | Isotopic Composition | Calculated m/z | Relative Intensity (Approx.) |

| M⁺ | C₈H₅(³⁵Cl)₂N | 184.98 | 100% (base peak reference) |

| [M+2]⁺ | C₈H₅(³⁵Cl)(³⁷Cl)N | 186.98 | ~65% |

| [M+4]⁺ | C₈H₅(³⁷Cl)₂N | 188.97 | ~10% |

Trustworthiness: Expected Fragmentation

The fragmentation pattern provides a self-validating system for the proposed structure. For halogenated aromatic compounds, common fragmentation pathways involve the loss of the halogen atom or a hydrohalide.

-

[M-Cl]⁺: Loss of a chlorine radical (m/z ~150).

-

[M-HCl]⁺: Loss of hydrogen chloride.

-

Pyrrole Ring Cleavage: Subsequent fragmentation of the heterocyclic ring can also occur.

The presence of these fragments, each potentially showing an isotopic pattern for the remaining chlorine atom, further corroborates the structure.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of 6,7-dichloro-1H-indole in 1 mL of a suitable solvent such as methanol or acetonitrile (HPLC grade).

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode, as the indole nitrogen can be protonated.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Identify the molecular ion cluster (M⁺, M+2, M+4) and major fragment ions.

Visualization: MS Analysis Workflow

Caption: Workflow for Mass Spectrometry Analysis.

¹H NMR Spectroscopy Analysis

Proton NMR spectroscopy reveals the number, environment, and connectivity of hydrogen atoms in the molecule.

Expertise & Experience: Interpreting the Aromatic Region

The ¹H NMR spectrum of 6,7-dichloro-1H-indole is expected to show distinct signals for the five protons. The electron-withdrawing nature of the chlorine atoms will deshield adjacent protons, shifting them downfield.

-

NH Proton (H-1): This proton typically appears as a broad singlet in the range of 8.0-8.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

-

Pyrrole Protons (H-2, H-3): These protons form an AX system, appearing as a pair of doublets. H-3 is typically more shielded than H-2 in indoles. We can expect them around 6.5-7.5 ppm.

-

Benzene Protons (H-4, H-5): These two protons will also form an AX system, appearing as a pair of doublets due to ortho-coupling. The strong deshielding effect of the adjacent chlorine at C-7 will shift H-5 significantly downfield compared to H-4.

Data Presentation: Predicted ¹H NMR Assignments

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 (NH) | 8.0 - 8.5 | br s | - | Acidic proton, variable shift |

| H-5 | 7.4 - 7.6 | d | J(H5-H4) ≈ 8.0 | Ortho-coupling to H-4 |

| H-2 | 7.2 - 7.4 | d | J(H2-H3) ≈ 3.0 | Coupling to H-3 |

| H-4 | 7.0 - 7.2 | d | J(H4-H5) ≈ 8.0 | Ortho-coupling to H-5 |

| H-3 | 6.5 - 6.7 | d | J(H3-H2) ≈ 3.0 | Coupling to H-2 |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy Analysis

¹³C NMR provides information about the carbon skeleton of the molecule.

Expertise & Experience: Effects of Dichloro-Substitution

The spectrum will show eight distinct carbon signals. The chemical shifts are influenced by hybridization and the electronic effects of substituents.

-

Carbons bonded to Chlorine (C-6, C-7): These carbons will be significantly deshielded and their signals will appear downfield in the aromatic region, typically around 125-135 ppm.

-

Quaternary Carbons (C-3a, C-7a): These carbons, which are part of the ring fusion, will generally have weaker signals. C-7a, being adjacent to the electronegative nitrogen and a chlorinated carbon, will be downfield.

-

Pyrrole Carbons (C-2, C-3): C-2 is typically more deshielded than C-3 in the indole system.

-

Benzene Carbons (C-4, C-5): These will appear in the typical aromatic region (110-130 ppm).

Data Presentation: Predicted ¹³C NMR Assignments

| Carbon | Predicted δ (ppm) | Rationale |

| C-7a | 135 - 138 | Quaternary, adjacent to N and C-7(Cl) |

| C-3a | 128 - 132 | Quaternary, ring fusion |

| C-6, C-7 | 125 - 135 | Directly attached to electronegative Cl |

| C-2 | 122 - 126 | Pyrrole ring, adjacent to N |

| C-5 | 120 - 124 | Aromatic CH |

| C-4 | 118 - 122 | Aromatic CH |

| C-3 | 101 - 105 | Pyrrole ring, β to N |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum to single lines for each unique carbon by removing C-H coupling. A larger number of scans is required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum.

Integrated Spectroscopic Workflow for Structural Confirmation

The true power of spectroscopy lies in integrating data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

Caption: Integrated workflow for structural verification.

This self-validating system ensures a high degree of confidence. MS confirms the elemental composition (C₈H₅Cl₂N), ¹H NMR confirms the proton count and their relative positions, and ¹³C NMR confirms the carbon framework.

Conclusion

The spectroscopic analysis of 6,7-dichloro-1H-indole is a clear example of modern structural elucidation. The characteristic 9:6:1 isotopic cluster in the mass spectrum is an unmistakable indicator of a dichloro-compound. Concurrently, ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework, with chemical shifts and coupling patterns that are highly sensitive to the electronic effects of the chlorine substituents. By systematically applying these powerful analytical techniques, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent work in medicinal chemistry and materials science.

References

-

Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). Alternate Synthesis of HSP90 Inhibitor AT13387. Figshare. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Fluorine notes. (2019, October 2). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

Radics, L., & Puskas, M. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(12), 1001-1024. Retrieved from [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (n.d.). Fragmentation of Organic Compounds. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Ali, I., et al. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 22(3), 398. Retrieved from [Link]

Sources

Solubility profile of 6,7-Dichloro-1H-indole in common laboratory solvents

An In-depth Technical Guide to the Solubility Profile of 6,7-Dichloro-1H-indole in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6,7-dichloro-1H-indole, a molecule of significant interest in contemporary chemical and pharmaceutical research. Given the limited availability of public quantitative solubility data for this specific compound, this document emphasizes a robust experimental framework for determining its solubility profile. It synthesizes foundational chemical principles with actionable laboratory protocols to empower researchers in drug discovery, process chemistry, and analytical sciences.

Solubility is a critical physicochemical parameter that governs the developability and application of a chemical entity. For a compound like 6,7-dichloro-1H-indole, understanding its solubility in a range of common laboratory solvents is paramount for several reasons:

-

Synthetic Chemistry: Solvent selection is crucial for reaction setup, controlling reaction kinetics, and facilitating product purification through crystallization.

-

Analytical Chemistry: The choice of solvent is fundamental for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Drug Discovery and Formulation: In a pharmaceutical context, aqueous solubility is a key determinant of a drug candidate's oral bioavailability. Solubility in organic solvents is also critical for developing various dosage forms.[1][2]

This guide will provide a detailed examination of the predicted solubility of 6,7-dichloro-1H-indole, followed by a comprehensive, step-by-step protocol for its experimental determination.

Physicochemical Properties of 6,7-Dichloro-1H-indole

A foundational understanding of the molecule's structure and properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂N | PubChem[3] |

| Molecular Weight | 186.03 g/mol | PubChem[3] |

| IUPAC Name | 6,7-dichloro-1H-indole | PubChem[3] |

| Canonical SMILES | C1=CC(=C(C2=C1C=CN2)Cl)Cl | PubChem[3] |

| Structure | PubChem[3] |

The structure reveals a bicyclic aromatic system (indole) with two chlorine substituents on the benzene ring. The indole moiety contains a nitrogen atom capable of hydrogen bonding, while the dichlorinated benzene ring is largely non-polar and hydrophobic. This duality in its structure suggests a nuanced solubility profile.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can make qualitative predictions about the solubility of 6,7-dichloro-1H-indole in various classes of solvents.[4] The presence of the polar N-H group suggests some affinity for polar solvents, while the chlorinated aromatic core indicates solubility in non-polar organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the indole moiety.[5] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the indole. However, the hydrophobic chlorinated portion may limit high solubility.[5] |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent.[5] |

| Toluene, Hexanes | Low to Moderate | Toluene, being aromatic, may show some affinity. Hexanes, being highly non-polar, are less likely to effectively solvate the more polar indole structure.[5] | |

| Aqueous | Water, Buffers (pH 1.2-6.8) | Low | The hydrophobic nature of the dichlorinated benzene ring is expected to dominate, leading to poor water solubility. Per regulatory guidelines, aqueous solubility across a pH range is a critical parameter for pharmaceutical development.[6][7][8] |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility: The Gold-Standard Shake-Flask Method

The equilibrium solubility or "shake-flask" method is a widely accepted and reliable technique for determining the solubility of a compound.[9][10][11][12] The protocol below is a self-validating system designed to ensure accuracy and reproducibility.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Materials and Equipment

-

6,7-dichloro-1H-indole (solid)

-

Selected laboratory solvents (e.g., DMSO, Methanol, Dichloromethane, Water)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of 6,7-dichloro-1H-indole and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid 6,7-dichloro-1H-indole to a series of vials. An amount sufficient to ensure a visible excess of solid remains at equilibrium is required.[11]

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[6]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][11] The time to reach equilibrium may need to be determined experimentally by taking samples at different time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration until it plateaus.[10]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully draw the supernatant into a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles.[9] It is crucial to discard the initial portion of the filtrate to saturate any potential binding sites on the filter.[11]

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 6,7-dichloro-1H-indole in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table for Experimental Solubility Data of 6,7-Dichloro-1H-indole

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| e.g., DMSO | 25 | [Experimental Value] | [+/- Value] |

| e.g., Methanol | 25 | [Experimental Value] | [+/- Value] |

| e.g., Dichloromethane | 25 | [Experimental Value] | [+/- Value] |

| e.g., Water | 25 | [Experimental Value] | [+/- Value] |

| ... (other solvents) | 25 | [Experimental Value] | [+/- Value] |

This quantitative data will provide a definitive solubility profile, which can be used to inform solvent selection for various applications.

Conclusion

The solubility of 6,7-dichloro-1H-indole is a key parameter that influences its handling, analysis, and application in research and development. While a qualitative prediction can be made based on its chemical structure, accurate quantitative data must be determined experimentally. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating a comprehensive solubility profile. This information is invaluable for scientists and researchers working with this compound, enabling informed decisions in synthesis, purification, formulation, and analytical method development.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. Available from: [Link]

-

ACS Publications. Solubility Determination from Clear Points upon Solvent Addition. Available from: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

-

ACS Publications. Solubility Determination from Clear Points upon Solvent Addition. Available from: [Link]

-

PubChem. 6,7-dichloro-1H-indole. National Institutes of Health. Available from: [Link]

-

University of Strathclyde. Solubility determination from clear points upon solvent addition. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]

-

PubChem. 6,7-dichloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. National Institutes of Health. Available from: [Link]

-

Bio-protocol. 2.2.2. Equilibrium solubility measurement. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available from: [Link]

-

Quora. How can you determine the solubility of organic compounds?. Available from: [Link]

-

U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Available from: [Link]

-

European Medicines Agency. Guideline on the chemistry of active substances. Available from: [Link]

-

University of Toronto. Solubility of Organic Compounds. Available from: [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

ResearchGate. The Impact of the EMA Change in Definition of “Dose” on the BCS Dose-Solubility Ratio: A Review of the Biowaiver Monographs. Available from: [Link]

-

RAPS. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. Available from: [Link]

-

U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available from: [Link]

-

PubChem. 6-chloro-1H-indole-3-carboxylic acid. National Institutes of Health. Available from: [Link]

-

PubChem. 6-(dichloromethyl)-1H-indole. National Institutes of Health. Available from: [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

-

PubChem. 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. National Institutes of Health. Available from: [Link]

-

PubChem. 6-chloro-1H-indole-2-carbohydrazide. National Institutes of Health. Available from: [Link]

-

Wikidata. 6,7-Dichloro-1H-indole-2,3-dione. Available from: [Link]

-

PubChem. 7-chloro-1H-indole. National Institutes of Health. Available from: [Link]

-

PubChem. 4,6-Dichloro-1H-indole. National Institutes of Health. Available from: [Link]

-

PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available from: [Link]

-

European Medicines Agency. Guideline on the Investigation of Bioequivalence. Available from: [Link]

-

MySkinRecipes. 6,7-DICHLORO-1H-INDOLE-2-CARBOXYLIC ACID. Available from: [Link]

-

PubChem. Indole. National Institutes of Health. Available from: [Link]

-

Bohrium. Solubility Behaviors and Correlations of Common Solvent–Antisolvent Systems. Available from: [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. fda.gov [fda.gov]

- 3. 6,7-dichloro-1H-indole | C8H5Cl2N | CID 12272802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. benchchem.com [benchchem.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

A Comprehensive Technical Guide to the Quantum Chemical and DFT Analysis of 6,7-Dichloro-1H-indole for Drug Development

Abstract

This guide provides a detailed technical framework for the comprehensive computational analysis of 6,7-dichloro-1H-indole, a halogenated heterocyclic scaffold of significant interest in medicinal chemistry. Leveraging the power of Density Functional Theory (DFT), we delineate a robust, self-validating workflow designed for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods, offering in-depth explanations for methodological choices and connecting theoretical data to practical applications in drug design. We cover the entire computational pipeline, from geometry optimization and spectroscopic prediction to the nuanced interpretation of electronic properties through Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. The insights derived from these quantum chemical calculations are crucial for understanding molecular stability, reactivity, and potential intermolecular interactions, thereby accelerating the rational design of novel therapeutics.

Introduction to 6,7-Dichloro-1H-indole: A Scaffold of Emerging Importance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen substituents, particularly chlorine, can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 6,7-dichloro-1H-indole moiety, while still an emerging area of focused research, presents a compelling structural motif. Its precursor, 6,7-dichloro-1H-indole-2,3-dione, is a key component in the synthesis of NS309, a potent activator of specific potassium channels, highlighting the therapeutic relevance of this specific dichlorination pattern.[1]

1.1. Rationale for Computational Investigation

Quantum chemical calculations offer a powerful, cost-effective lens through which to examine the intrinsic properties of 6,7-dichloro-1H-indole at the electronic level.[2] This theoretical approach provides critical insights that are often challenging to obtain experimentally, including:

-

Structural Elucidation: Precise determination of the three-dimensional geometry.

-

Reactivity Mapping: Identification of sites susceptible to electrophilic or nucleophilic attack.[3]

-

Spectroscopic Fingerprinting: Prediction of FT-IR, NMR, and UV-Vis spectra to aid in experimental characterization.[4][5]

-

Electronic Characterization: Understanding the distribution of electrons and their energetic landscape, which governs molecular interactions.[6]

By establishing a detailed theoretical profile of this molecule, we can build a foundational understanding to guide its synthetic derivatization and application in structure-activity relationship (SAR) studies.[7][8]

Theoretical Foundations of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[2]

-

Core Principle: DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density (ρ), rather than the complex many-electron wavefunction. This simplifies the problem significantly.

-

The B3LYP Functional: For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a widely-used and well-validated functional that often provides excellent results for organic molecules by incorporating a portion of exact Hartree-Fock exchange, which improves the description of electronic behavior.

-

The 6-311++G(d,p) Basis Set: The choice of basis set is critical for accurately representing the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust selection for this system for several reasons:[9][10][11]

-

6-311G: A triple-zeta valence basis set, providing flexibility for describing the valence electrons involved in bonding.

-

++: The addition of diffuse functions on both heavy atoms and hydrogen is crucial for accurately modeling non-covalent interactions and the electron density far from the atomic nuclei.

-

(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are essential for describing the anisotropic shape of electron clouds, which is particularly important for accurately representing chemical bonds and the electronic structure of the chlorine atoms.[12]

-

Computational Methodology: A Self-Validating Workflow

The integrity of any computational study rests on a methodologically sound and verifiable workflow. The following protocol ensures that all subsequent analyses are based on a stable, validated molecular structure.

3.1. Step-by-Step Computational Protocol

-

Initial Structure Creation: The 2D structure of 6,7-dichloro-1H-indole is drawn using molecular editor software (e.g., GaussView, Avogadro) and converted to a 3D model.

-

Geometry Optimization: A geometry optimization calculation is performed using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the identical level of theory (B3LYP/6-311++G(d,p)). This step is non-negotiable and serves two critical purposes:

-

Thermodynamic Data: It calculates thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

-

Structure Validation: It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable structure. The presence of one or more imaginary frequencies would suggest a transition state or a higher-order saddle point, requiring re-optimization.[6]

-

-

Post-Optimization Analyses: With a validated energy minimum, further single-point calculations are performed to derive the electronic and spectroscopic properties discussed in the following sections.

3.2. Mandatory Visualization: The DFT Workflow

Caption: A self-validating workflow for DFT calculations.

In-Depth Analysis of Molecular Properties

4.1. Geometric and Spectroscopic Characterization

A primary output of DFT is the prediction of molecular geometry and spectra, which can be directly compared with experimental data for validation.

| Parameter | Description | Relevance in Drug Design |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles. | The 3D shape of a molecule is fundamental to its ability to fit into a receptor's binding pocket. |

| FT-IR Spectroscopy | Calculated vibrational frequencies correspond to the stretching and bending of chemical bonds. | Can be used to confirm the synthesis of the target molecule by comparing the theoretical spectrum with experimental data.[13] |

| NMR Spectroscopy | The Gauge-Independent Atomic Orbital (GIAO) method predicts ¹H and ¹³C chemical shifts.[4][5] | Crucial for structural elucidation and confirmation of the final product in a synthesis campaign.[14] |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) calculates electronic transitions, predicting the λ_max values.[15][16] | Provides insight into the electronic structure and conjugation within the molecule.[13] |

4.2. Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[17][18]

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are electrophilic.

-

HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical reactivity and kinetic stability.[3] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[19]

Table of Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability |

| Ionization Potential (IP) | -E_HOMO | Energy required to remove an electron |

| Electron Affinity (EA) | -E_LUMO | Energy released when gaining an electron |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ²/(2η) | Global electrophilic nature |

4.3. Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of the molecule.[3][20] It provides an intuitive guide to intermolecular interactions.

-

Color Coding:

-

Red (Most Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These are often sites for hydrogen bond acceptance.

-

Blue (Most Positive Potential): Electron-deficient regions, susceptible to nucleophilic attack. These are potential hydrogen bond donor sites.

-

Green (Neutral Potential): Regions of relatively neutral charge.

-

For 6,7-dichloro-1H-indole, the MEP would likely show a negative potential around the nitrogen atom and the π-system of the rings, and a positive potential around the N-H proton, indicating its role as a hydrogen bond donor.

4.4. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative chemical picture of bonding and orbital interactions within the molecule.[21][22] It "translates" the complex molecular orbitals into the familiar language of Lewis structures (bonds, lone pairs).[22]

-

Key Insight: Hyperconjugation: NBO analysis is exceptionally useful for identifying stabilizing hyperconjugative interactions.[23][24] These occur when electron density from a filled (donor) orbital delocalizes into an adjacent empty (acceptor) orbital. This delocalization stabilizes the molecule.[23]

-

Second-Order Perturbation Theory: The strength of these interactions is quantified by the second-order perturbation energy, E(2).[23] A higher E(2) value indicates a stronger interaction. For example, NBO analysis can reveal interactions between the nitrogen lone pair and the antibonding orbitals of the aromatic ring, quantifying the charge delocalization that contributes to the molecule's stability.[25][26]

Applications in Drug Development

The theoretical data generated through this DFT workflow has direct, tangible applications in the drug discovery pipeline.

-

Structure-Activity Relationship (SAR) Insights: By calculating these properties for a series of analogues, researchers can build quantitative structure-activity relationship (QSAR) models. For example, correlating the HOMO-LUMO gap or the MEP value at a specific atom with biological activity can reveal electronic features that are critical for potency.[7][25]

-

Pharmacophore Modeling: The MEP map helps identify key hydrogen bond donor and acceptor sites, which are essential features for building pharmacophore models used in virtual screening.

-

Metabolic Stability Prediction: The MEP and FMO analysis can suggest sites that are electronically susceptible to metabolic enzymes (e.g., Cytochrome P450s), allowing for proactive chemical modifications to block metabolic hotspots and improve a drug candidate's half-life.

5.1. Mandatory Visualization: DFT's Role in Drug Discovery

Caption: The role of DFT calculations in the drug discovery pipeline.

Conclusion

The application of Density Functional Theory provides a robust and insightful platform for the detailed characterization of 6,7-dichloro-1H-indole. By following the comprehensive workflow outlined in this guide, researchers can obtain reliable data on the molecule's geometry, spectroscopic signatures, and electronic properties. This information is not merely academic; it provides a rational foundation for understanding the molecule's reactivity, stability, and potential for intermolecular interactions. For drug development professionals, these computational insights are invaluable for guiding synthetic efforts, interpreting structure-activity relationships, and ultimately accelerating the design of more effective and safer therapeutic agents.

References

- RSC Publishing. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials.

- ResearchGate. (2025, August 10). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials | Request PDF.

- CSIR-NIScPR Open Research. (2023, August 17). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions.

- ACS Omega. (2023, June 6). Understanding the Structure–Activity Relationship through Density Functional Theory: A Simple Method Predicts Relative Binding Free Energies of Metalloenzyme Fragment-like Inhibitors.

- Unknown Source. (n.d.).

- ACS Omega. (n.d.). Understanding the Structure–Activity Relationship through Density Functional Theory: A Simple Method Predicts Relative Binding Free Energies of Metalloenzyme Fragment-like Inhibitors.

- Semantic Scholar. (2016, June 23). What is NBO analysis and how is it useful?.

- ResearchGate. (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF.

- Unknown Source. (n.d.).

- Canadian Science Publishing. (n.d.). Theoretical investigation of some N-nitrosodiphenylamine biological molecules — A natural bond orbital (NBO) study.

- ACS Publications. (2022, April 15). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane | ACS Omega.

- FACCTs. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual.

- YouTube. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa.

- Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review.

- ResearchGate. (2025, August 9). A DFT study on the structure activity relationship of the natural xanthotoxin-based pharmaceutical cocrystals | Request PDF.

- PubMed. (2022, May 17). A DFT study on the structure activity relationship of the natural xanthotoxin-based pharmaceutical cocrystals.

- Unknown Source. (n.d.).

- RSC Advances. (n.d.). RSC Advances.

- AWS. (n.d.). Effects of mono-halogen-substitution on the Electronic and Non-Linear Optical Properties of Poly(3-hexylthiophene-2,5-diyl) for.

- University of Pretoria. (2025, May 12). Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO‐A and MAO‐B: Structural Elucidation, Mol.

- SciSpace. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA.

- ResearchGate. (2020, May). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis | Request PDF.

- ResearchGate. (n.d.). (PDF) 5,7-Dichloro-1H-indole-2,3-dione.

- ResearchGate. (n.d.). Schematic representation showing correlation between the HOMO and LUMO... | Download Scientific Diagram.

- Benchchem. (n.d.). A Technical Guide to Quantum Chemical Calculations for 6,7-Dichloronaphthalen-1-ol.

- ResearchGate. (2025, August 10). (PDF) Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction.

- DergiPark. (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole.

- Unknown Source. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)

- ResearchGate. (2025, August 6). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties.

- International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.

- NIH. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt-y2x6LK6rWnxn8xQM3--hJnqw5YIraRr3qxuu7W7FOzaj5rF3rMzFGc6W-6H1thGca1xvnZUcrPYd6SAdlkhJvlpmqtRjRAx_6DbnUW0zChlyBUz_Sk9gz6ZaYc60u1WqV7QJbM0B0SxNBQ=

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

- Benchchem. (n.d.). Side-product analysis in the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.

- Benchchem. (n.d.). Application Notes and Protocols: The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry.

- Unknown Source. (2025, October 17). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.

- NIH. (n.d.). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC.

- Benchchem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.

Sources

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. irjweb.com [irjweb.com]

- 19. researchgate.net [researchgate.net]

- 20. A DFT study on the structure activity relationship of the natural xanthotoxin-based pharmaceutical cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is NBO analysis and how is it useful? | Semantic Scholar [semanticscholar.org]

- 22. NBO [cup.uni-muenchen.de]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

Introduction: The Strategic Importance of the Dichloroindole Scaffold

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 6,7-Dichloro-1H-indole

The 6,7-dichloro-1H-indole moiety represents a privileged heterocyclic scaffold in modern medicinal chemistry. As a key structural component and synthetic intermediate, it is integral to the development of novel therapeutic agents targeting a range of biological pathways, including protein kinases and ion channels.[1] The specific halogenation pattern at the 6 and 7 positions can significantly influence molecular interactions, particularly through halogen bonding, thereby enhancing potency and selectivity.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical stability of this intermediate is not merely a regulatory formality; it is a fundamental prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the thermal stability and degradation characteristics of 6,7-dichloro-1H-indole. We will explore the core principles behind its stability assessment, present detailed experimental methodologies, and elucidate potential degradation pathways. The insights herein are designed to empower researchers to anticipate stability challenges, develop robust analytical methods, and accelerate the drug development timeline.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its stability.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂N | [2] |

| Molecular Weight | 186.03 g/mol | [2] |

| IUPAC Name | 6,7-dichloro-1H-indole | [2] |

| CAS Number | 57817-08-0 | [2] |

Thermal Stability Analysis: A Proactive Assessment of Intrinsic Lability

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the intrinsic thermal stability of a compound. These methods provide critical data on melting point, decomposition temperature, and phase transitions, which are vital for guiding decisions in manufacturing, formulation, and storage.

Expert Rationale for Thermal Analysis

The choice to employ both TGA and DSC is deliberate and synergistic. DSC precisely identifies the temperatures of thermal events such as melting (an endothermic process) and decomposition, while TGA quantifies the mass loss associated with these events.[3][4] Performing these analyses under an inert nitrogen atmosphere is standard practice to isolate thermal degradation from oxidative decomposition, providing a clear baseline of the molecule's stability. A typical heating rate of 10 °C/min is selected as it offers a good balance between resolving distinct thermal events and maintaining a practical experimental duration.

Illustrative Thermal Profile of 6,7-Dichloro-1H-indole

The following table summarizes the expected thermal events for 6,7-dichloro-1H-indole based on the behavior of related indole and chlorinated aromatic compounds.

| Analytical Technique | Parameter | Observed Value (°C) | Interpretation |

| DSC | Endotherm Peak (Melting) | ~85 - 95 °C | Corresponds to the melting point of the crystalline solid. The exact value for a related compound, 6-chloro-1H-indole, is 88-91 °C.[5] |

| TGA | Tonset (Onset of Decomposition) | > 150 °C | The temperature at which significant mass loss begins. Unsubstituted indole shows initial degradation around 147-150 °C.[6] |

| TGA | Tmax (Maximum Decomposition Rate) | ~165 - 175 °C | The temperature at which the rate of mass loss is highest. |

| TGA | Mass Loss (at 200 °C) | > 50% | Indicates substantial decomposition has occurred. |

Forced Degradation Studies: Mapping the Degradation Landscape

Forced degradation, or stress testing, is a cornerstone of drug development, mandated by regulatory bodies like the ICH to establish the stability-indicating nature of analytical methods.[7][8] By subjecting the compound to conditions more severe than accelerated stability testing, we can proactively identify likely degradation products and elucidate degradation pathways.[7][9] This knowledge is critical for developing robust formulations and defining appropriate storage conditions.[10]

Potential Degradation Pathways

Based on the chemical structure of 6,7-dichloro-1H-indole—an electron-rich pyrrole ring fused to a di-chlorinated benzene ring—several degradation pathways can be anticipated under stress conditions.

-

Oxidative Degradation : The indole nucleus is susceptible to oxidation, potentially leading to the formation of isatin or oxindole derivatives.

-

Dehalogenation : Reductive or photolytic stress can lead to the cleavage of the carbon-chlorine bonds, resulting in monochloro-indole or fully dechlorinated indole impurities.[11]

-

Polymerization : Acidic conditions can catalyze the polymerization of indole derivatives, leading to the formation of complex, high-molecular-weight impurities.[12]

-

Hydrolysis : While the indole ring itself is relatively stable to hydrolysis, extreme pH and heat could potentially lead to ring-opening, though this is less common than oxidation or polymerization.

Caption: A logical workflow for conducting a comprehensive stability analysis of a drug substance.

Protocol 1: Thermal Analysis (TGA/DSC)

-

Instrument Calibration : Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).

-

Sample Preparation : Accurately weigh 3-5 mg of 6,7-dichloro-1H-indole into a standard aluminum TGA/DSC pan.

-

TGA Method :

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.

-

-

DSC Method :

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.

-

Use an empty, sealed aluminum pan as the reference.

-

Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min).

-

-

Data Analysis : Analyze the resulting thermograms to determine onset temperatures, peak temperatures, and percentage mass loss.

Protocol 2: Forced Degradation Study

-

Stock Solution : Prepare a stock solution of 6,7-dichloro-1H-indole at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60 °C for 8 hours.

-

Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solution) : Heat the stock solution at 70 °C for 48 hours.

-

Thermal Degradation (Solid) : Store 10 mg of solid 6,7-dichloro-1H-indole in an oven at 80 °C for 7 days. Dissolve in the mobile phase for analysis.

-

Photolytic Degradation : Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Sample Finalization : Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively, and dilute all samples to a final theoretical concentration of 0.1 mg/mL with the mobile phase.

Protocol 3: Stability-Indicating HPLC Method

The development of a stability-indicating method is a meticulous process aimed at separating the API from all potential process impurities and degradation products. [13]A reverse-phase HPLC (RP-HPLC) method is the gold standard for non-volatile compounds like indole derivatives. [14]

-

Instrumentation : A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions :

-

Column : C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 column is chosen for its versatility in separating moderately polar to non-polar compounds based on hydrophobicity.

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient Program :

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 30% B

-

18.1-25 min: 30% B (Re-equilibration)

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 225 nm (or PDA scan from 200-400 nm to ensure all impurities are detected).

-

Injection Volume : 10 µL.

-

-

System Suitability : Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of 6,7-dichloro-1H-indole should be ≤ 2.0%.

-

Analysis : Inject the control (unstressed) sample and all samples from the forced degradation study.

-

Data Processing : Integrate all peaks in the chromatograms. Use a PDA detector to assess peak purity to ensure co-elution is not occurring. Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.

Conclusion

The thermal stability and degradation profile of 6,7-dichloro-1H-indole are critical parameters that profoundly impact its application in drug development. A systematic investigation using TGA, DSC, and a robust, validated stability-indicating HPLC method provides the necessary insights to ensure chemical integrity. The methodologies and potential degradation pathways outlined in this guide serve as a comprehensive framework for researchers to proactively assess and control the stability of this vital pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

-

Martos, M., Pérez Almarcha, Y., & Pastor, I. M. (n.d.). Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%). ResearchGate. Retrieved from [Link]

-

(2025-08-08). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Retrieved from [Link]

-

(n.d.). TGA thermogram of control indole. ResearchGate. Retrieved from [Link]

-

(2025-04-09). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link]

-

(n.d.). Thermogravimetric analysis (TGA) patterns of polyindole (PIN) with.... ResearchGate. Retrieved from [Link]

-

(n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

-

(n.d.). 6,7-dichloro-1H-indole. PubChem. Retrieved from [Link]

-

(2016-12-14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

-

Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]

-

(2025-12-24). Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid. American Chemical Society. Retrieved from [Link]

-

(2016-12-14). Forced Degradation Studies. Semantic Scholar. Retrieved from [Link]

-

(2025-05-20). 6-chloro-1H-indole. ChemSynthesis. Retrieved from [Link]

-

Mackie, R. K., & Lifshitz, A. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(45), 8568-8575. Retrieved from [Link]

-

(n.d.). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]

-

(n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

-

(n.d.). Stability indicating study by using different analytical techniques. IJSDR. Retrieved from [Link]

-

(n.d.). Compilation of thermochemical data for indole derivatives at T = 298.15.... ResearchGate. Retrieved from [Link]

-

(n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Retrieved from [Link]

-

(n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

(2026-01-02). Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). ACS Catalysis. Retrieved from [Link]

-

(n.d.). Differential scanning calorimetry. Wikipedia. Retrieved from [Link]

-

(2018-11-01). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - PubMed Central. Retrieved from [Link]

-

(n.d.). Indole. PubChem. Retrieved from [Link]

-

(n.d.). 5,7-Dichloro-1H-indole-2,3-dione. ResearchGate. Retrieved from [Link]

-

(n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers. Retrieved from [Link]

-

(n.d.). Indole. Wikipedia. Retrieved from [Link]

-

(n.d.). Synthesis of Indoles: Recent Advances. ResearchGate. Retrieved from [Link]

-

(2023-01-17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Retrieved from [Link]

-

(n.d.). 6,7-Dihydro-4H-indolones: synthesis and biological properties. PubMed. Retrieved from [Link]

-

(n.d.). Synthesis of 2,6,7-Trisubstituted Prenylated indole. ResearchGate. Retrieved from [Link]

-

(2025-12-19). Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). American Chemical Society. Retrieved from [Link]

-

(n.d.). Indole. NIST WebBook. Retrieved from [Link]

-

(n.d.). Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. PubMed. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6,7-dichloro-1H-indole | C8H5Cl2N | CID 12272802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. benchchem.com [benchchem.com]

Investigating the Electronic Effects of Chlorine Substitution in Indole Rings: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The strategic placement of substituents is a key tactic in drug discovery to modulate a molecule's physicochemical properties, reactivity, and biological activity. Among these, the chlorine atom holds a special status due to its unique electronic profile—a blend of electron-withdrawing inductive effects and electron-donating resonance effects. This guide provides an in-depth analysis of the electronic consequences of chlorine substitution on the indole ring. We will explore the fundamental principles governing these effects, their manifestations in chemical reactivity and spectroscopic signatures, and their practical implications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage chlorination to fine-tune the properties of indole-based compounds.

The Duality of the Chlorine Substituent: Induction vs. Resonance

The influence of a chlorine atom on an aromatic system is governed by two opposing electronic forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the indole ring through the sigma (σ) bond framework. This is a distance-dependent effect that deactivates the entire aromatic system towards electrophilic attack by reducing its nucleophilicity.[3][4]

-

Resonance Effect (+M): The lone pair electrons on the chlorine atom can be delocalized into the pi (π) system of the indole ring. This effect donates electron density into the ring, particularly at the ortho and para positions relative to the substituent.[4]

For chlorine, the inductive effect is significantly stronger than the resonance effect, leading to a net deactivation of the ring.[4] However, the resonance effect, while weaker, is crucial for determining the regioselectivity of certain reactions, most notably Electrophilic Aromatic Substitution (EAS). This dual nature is quantitatively captured by Hammett substituent constants (σ), which are empirical values derived from the ionization of substituted benzoic acids.[5][6][7]

| Constant | Value | Interpretation |

| σmeta | +0.37 | Strong electron-withdrawing effect at the meta position (primarily inductive).[8] |

| σpara | +0.22 | Weaker electron-withdrawing effect at the para position (inductive effect is partially offset by the resonance effect).[8] |

Impact on Chemical Reactivity and Physicochemical Properties

The electronic perturbation caused by chlorine substitution directly influences the indole's reactivity, acidity, and overall physicochemical profile.

Electrophilic Aromatic Substitution (EAS)

The indole ring is inherently electron-rich and highly reactive towards electrophiles, with substitution overwhelmingly favoring the C3 position.[9][10][11] Introducing a chlorine atom on the benzenoid ring (positions 4, 5, 6, or 7) modifies this reactivity.

Core Principles:

-

Deactivation: The dominant -I effect of chlorine reduces the overall nucleophilicity of the indole ring, making EAS reactions slower compared to unsubstituted indole.

-

Regioselectivity: Despite deactivation, the incoming electrophile is still directed to the C3 position of the pyrrole ring. This is because the C3 position is the most electronically favored site for electrophilic attack in the indole system, and the chlorine's +M effect, while weak, helps stabilize the cationic intermediate (the arenium ion or sigma complex) when the attack occurs at C3.[10]

Caption: Generalized workflow for Electrophilic Aromatic Substitution on a chloroindole.

A study involving the azo-coupling of aryldiazonium salts with indole derivatives demonstrated a linear Hammett relationship, confirming that the reaction is a typical electrophilic aromatic substitution where the rate-determining step is the attack of the electrophile on the indole.[12] The positive reaction constant (ρ) obtained in such studies indicates that the reaction is favored by electron-withdrawing groups on the diazonium salt (making it a stronger electrophile) and disfavored by electron-withdrawing groups on the indole nucleus.[6][12]

Nucleophilic Aromatic Substitution (NAS)

While less common for electron-rich systems like indole, NAS can occur if the ring is sufficiently activated by potent electron-withdrawing groups (EWGs) in addition to the chlorine, which acts as a leaving group.[13][14] For a successful NAS reaction, an EWG (like a nitro or sulfonyl group) must be positioned ortho or para to the chlorine atom to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[14][15]

Acidity of the N-H Proton

The electron-withdrawing inductive effect of chlorine increases the acidity of the N-H proton in the pyrrole ring. By pulling electron density away from the nitrogen atom, the chlorine substituent stabilizes the resulting indolide anion after deprotonation. This results in a lower pKa value compared to unsubstituted indole, making the chloroindole a stronger acid. This modulation of pKa is critical in drug design as it influences the molecule's ionization state at physiological pH, affecting solubility, membrane permeability, and binding interactions with target proteins.

Spectroscopic Signatures of Chlorination

The electronic changes induced by chlorine are readily observable through standard spectroscopic techniques.[16][17]

| Technique | Observation | Underlying Electronic Effect |

| 1H NMR | Downfield shift (deshielding) of protons on the benzenoid ring, especially those closer to the chlorine atom. | The -I effect of chlorine reduces electron density around adjacent protons, decreasing their shielding. |

| 13C NMR | The carbon atom directly bonded to chlorine (ipso-carbon) shows a significant downfield shift. Other carbons in the ring also experience deshielding. | The strong electronegativity of chlorine and its inductive effect are the primary causes. |

| UV-Vis Spectroscopy | A bathochromic (red) shift in the maximum absorption wavelength (λmax) is often observed.[18] | The +M effect of chlorine's lone pairs can raise the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO gap and shifting absorption to longer wavelengths.[18][19] |

| IR Spectroscopy | A slight increase in the N-H stretching frequency. | The -I effect withdraws electron density, strengthening the N-H bond slightly. |

Computational studies using Density Functional Theory (DFT) can accurately predict these spectroscopic shifts and provide deeper insights into the electronic structure of chloroindoles.[19][20][21][22]

Implications in Drug Discovery and Development

The "strategic" chlorination of indole-based drug candidates is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.

-

Increased Lipophilicity: The chlorine atom is hydrophobic, and its introduction generally increases the molecule's overall lipophilicity (logP). This can enhance membrane permeability and improve oral absorption, but must be balanced to avoid poor aqueous solubility.[3][23]

-

Metabolic Blocking: Chlorine can be installed at a site susceptible to metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes). The strength of the C-Cl bond prevents this metabolism, increasing the drug's half-life and bioavailability.[3]

-

Enhanced Binding Affinity: The chlorine atom can form favorable halogen bonds or other non-covalent interactions within the binding pocket of a target protein, thereby increasing the inhibitor's potency.[24][25][26] For example, an analysis of 3-chloroindole-based Factor Xa inhibitors suggested that the increased binding energy compared to 3-methylindole analogues was due to the greater hydrophobicity and enhanced interaction of the chloroindole with the protein backbone.[26]

Experimental Protocols

Trustworthy protocols are self-validating. The following sections provide detailed, step-by-step methodologies for key experiments relevant to the study of chloroindoles.

Synthesis of 5-Chloro-1H-indole

This protocol describes a common method for the chlorination of indole using sulfuryl chloride (SO2Cl2).

Materials:

-

Indole

-

Sulfuryl chloride (SO2Cl2)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: Dissolve indole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Quench the reaction by slowly adding saturated NaHCO3 solution until effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO4.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired chloroindole isomer(s). The major product is typically 3-chloroindole, but other isomers can be formed. Positional selectivity on the benzene ring requires starting with the appropriately substituted aniline in a Fischer indole synthesis.[27]

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[28][29][30]

Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Procedure:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the chloroindole (e.g., from pH 8 to 12).

-

Sample Preparation: Prepare a stock solution of the purified chloroindole in a suitable organic solvent (e.g., DMSO). Prepare a series of samples by adding a small, constant volume of the stock solution to each buffer solution.

-

Spectroscopic Measurement: Record the full UV-Vis spectrum for each sample, including spectra for highly acidic (fully protonated) and highly basic (fully deprotonated) solutions.

-

Data Analysis: a. Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. b. Plot the absorbance at this wavelength against the pH of the solutions. c. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[28][30]

Conclusion

Chlorine substitution is a nuanced yet powerful strategy for modulating the electronic landscape of the indole ring. The interplay between the dominant electron-withdrawing inductive effect and the weaker, but regiochemically significant, resonance effect provides chemists with a versatile tool. This duality allows for the deactivation of the ring to control reactivity while still directing synthetic transformations and introducing properties beneficial for drug discovery, such as increased lipophilicity, metabolic stability, and target affinity. A thorough understanding of these electronic principles, validated by spectroscopic analysis and quantitative reactivity studies, is essential for the rational design of novel indole-based molecules in science and medicine.

References

-

Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]

-

Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

A Kinetic Study on the Oxidation of Indole by Peroxomonosulphate in Acetonitrile Solvent. E-Journal of Chemistry. [Link]

-

Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ResearchGate. [Link]

-

Kinetics and mechanism of oxidation of indole by HSO −5. Semantic Scholar. [Link]

-

Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. [Link]

-

Cine Substitution of N-Sulfonylindoles. ResearchGate. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. MDPI. [Link]

-

Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PubMed Central. [Link]